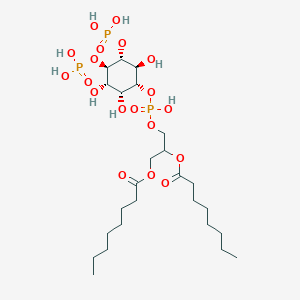

PtdIns-(4,5)-P2 (1,2-dioctanoyl)

Description

BenchChem offers high-quality PtdIns-(4,5)-P2 (1,2-dioctanoyl) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about PtdIns-(4,5)-P2 (1,2-dioctanoyl) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C25H49O19P3 |

|---|---|

Molecular Weight |

746.6 g/mol |

IUPAC Name |

[3-[hydroxy-[(1R,2R,3S,4R,5R,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-octanoyloxypropyl] octanoate |

InChI |

InChI=1S/C25H49O19P3/c1-3-5-7-9-11-13-18(26)39-15-17(41-19(27)14-12-10-8-6-4-2)16-40-47(37,38)44-23-20(28)21(29)24(42-45(31,32)33)25(22(23)30)43-46(34,35)36/h17,20-25,28-30H,3-16H2,1-2H3,(H,37,38)(H2,31,32,33)(H2,34,35,36)/t17?,20-,21+,22+,23-,24-,25-/m1/s1 |

InChI Key |

XLNCEHRXXWQMPK-GUTNKQRFSA-N |

Isomeric SMILES |

CCCCCCCC(=O)OCC(COP(=O)(O)O[C@@H]1[C@@H]([C@@H]([C@H]([C@@H]([C@H]1O)OP(=O)(O)O)OP(=O)(O)O)O)O)OC(=O)CCCCCCC |

Canonical SMILES |

CCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)O)O)OC(=O)CCCCCCC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to PtdIns-(4,5)-P2 (1,2-dioctanoyl)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2) is a critical signaling phospholipid found in the inner leaflet of the plasma membrane. It acts as a central hub in cellular signaling, serving as a substrate for key enzymes and as a docking site for a variety of proteins. PtdIns-(4,5)-P2 (1,2-dioctanoyl) is a synthetic, water-soluble analog of this vital lipid. Its shorter dioctanoyl (C8) fatty acid chains confer increased solubility, making it an invaluable tool for in vitro studies of lipid-protein interactions and enzyme kinetics. This guide provides a comprehensive overview of PtdIns-(4,5)-P2 (1,2-dioctanoyl), its biochemical properties, its role in major signaling pathways, and detailed protocols for its use in research.

Core Concepts

PtdIns-(4,5)-P2 is a key player in two major signaling pathways: the Phospholipase C (PLC) pathway and the Phosphoinositide 3-kinase (PI3K) pathway.

-

PLC Pathway: Upon activation by various cell surface receptors, PLC hydrolyzes PtdIns(4,5)P2 into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm to trigger the release of calcium from intracellular stores, while DAG remains in the membrane to activate Protein Kinase C (PKC).

-

PI3K Pathway: Class I PI3-kinases phosphorylate PtdIns(4,5)P2 at the 3' position of the inositol ring to generate phosphatidylinositol (3,4,5)-trisphosphate (PtdIns(3,4,5)P3). PtdIns(3,4,5)P3 serves as a docking site for proteins containing Pleckstrin Homology (PH) domains, such as Akt (Protein Kinase B) and PDK1, initiating a cascade that regulates cell survival, growth, and proliferation.

PtdIns-(4,5)-P2 (1,2-dioctanoyl) allows researchers to dissect these pathways in controlled, cell-free environments.

Quantitative Data

The following tables summarize key quantitative parameters related to the interaction of PtdIns(4,5)P2 with essential signaling proteins.

| Parameter | Protein | Value | Substrate | Notes |

| Binding Affinity (Ka) | PLC-delta 1 PH domain | ~10^6 M^-1 | PtdIns(4,5)P2 in phospholipid membranes | The PH domain is the primary determinant of the high-affinity interaction. |

| Michaelis Constant (Km) | PI3Kα (Wild-Type) | 1.77 ± 0.03 µM | PtdIns(4,5)P2 | Determined using a fluorescence polarization assay with soluble PtdIns(4,5)P2. |

| Michaelis Constant (Km) | PI3Kα (Wild-Type) | 2.0 ± 0.5 µM | ATP | Determined using a fluorescence polarization assay. |

| Maximum Velocity (Vmax) | PI3Kα (Wild-Type) | 1.78 ± 0.06 pmol/min | PtdIns(4,5)P2 | Determined using a fluorescence polarization assay. |

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the central role of PtdIns(4,5)P2 in cellular signaling.

Caption: The Phospholipase C (PLC) signaling pathway initiated by PtdIns(4,5)P2 hydrolysis.

Caption: The PI3K-Akt signaling pathway initiated by PtdIns(4,5)P2 phosphorylation.

Experimental Protocols

Preparation of PtdIns-(4,5)-P2 (1,2-dioctanoyl)-Containing Liposomes

This protocol describes the preparation of small unilamellar vesicles (SUVs) incorporating PtdIns-(4,5)-P2 (1,2-dioctanoyl) for use in in vitro assays.

Materials:

-

PtdIns-(4,5)-P2 (1,2-dioctanoyl)

-

Background lipid (e.g., Phosphatidylcholine (PC), Phosphatidylserine (PS))

-

Hydration buffer (e.g., 20 mM HEPES-KOH, pH 7.5, 250 mM KCl, 0.1 mM DTT)

-

Glass vials

-

Rotary evaporator or nitrogen stream

-

Sonicator (probe or bath)

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Film Formation:

-

In a clean glass vial, dissolve the desired amounts of PtdIns-(4,5)-P2 (1,2-dioctanoyl) and background lipid(s) in chloroform. A typical molar ratio is 1-5% PtdIns-(4,5)-P2 to 95-99% background lipid.

-

Evaporate the chloroform under a gentle stream of nitrogen or using a rotary evaporator to form a thin lipid film on the bottom of the vial.

-

Place the vial under vacuum for at least 1 hour to remove any residual solvent.

-

-

Hydration:

-

Add the hydration buffer to the lipid film. The final lipid concentration is typically 1-5 mg/mL.

-

Vortex the vial vigorously to resuspend the lipid film, creating a suspension of multilamellar vesicles (MLVs).

-

-

Sonication:

-

Sonicate the MLV suspension to create smaller vesicles.

-

Bath sonication: Place the vial in a bath sonicator for 10-30 minutes, or until the suspension becomes translucent.

-

Probe sonication: Use a probe sonicator with short bursts of sonication interspersed with cooling on ice to prevent lipid degradation.

-

-

-

Extrusion (for uniform size):

-

For a more homogeneous population of SUVs, pass the sonicated liposome (B1194612) suspension through an extruder fitted with a polycarbonate membrane (e.g., 100 nm pore size) 10-20 times.

-

-

Storage:

-

Store the prepared liposomes at 4°C and use within a few days for best results. For longer-term storage, liposomes can be stored under argon at -80°C, but their stability should be verified.

-

Caption: A simplified workflow for the preparation of PtdIns(4,5)P2-containing liposomes.

In Vitro PI3-Kinase Activity Assay

This protocol outlines a method to measure the activity of PI3-Kinase using PtdIns-(4,5)-P2 (1,2-dioctanoyl)-containing liposomes as a substrate.

Materials:

-

PtdIns-(4,5)-P2 (1,2-dioctanoyl)-containing liposomes (prepared as described above)

-

Recombinant PI3-Kinase

-

ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

-

Method for detecting PtdIns(3,4,5)P3 production (e.g., ELISA, mass spectrometry, or radioactive ATP and subsequent TLC)

-

96-well plate

-

Incubator

Procedure:

-

Assay Setup:

-

In a 96-well plate, add the kinase reaction buffer.

-

Add the PtdIns-(4,5)-P2 (1,2-dioctanoyl)-containing liposomes to the desired final concentration.

-

Add the recombinant PI3-Kinase to each well.

-

If testing inhibitors, add them at this stage and pre-incubate for 15-30 minutes at room temperature.

-

-

Reaction Initiation:

-

Initiate the reaction by adding ATP to each well.

-

-

Incubation:

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes). The optimal time should be determined empirically to ensure the reaction is in the linear range.

-

-

Reaction Termination:

-

Stop the reaction by adding a stop solution (e.g., EDTA to chelate Mg2+, or a solution that denatures the enzyme).

-

-

Detection of PtdIns(3,4,5)P3:

-

Quantify the amount of PtdIns(3,4,5)P3 produced using your chosen detection method.

-

A Technical Guide to the Cellular Functions of 1,2-dioctanoyl-phosphatidylinositol 4,5-bisphosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2 or PIP2) is a low-abundance anionic phospholipid, primarily located in the inner leaflet of the plasma membrane, that serves as a critical nexus for cellular signaling.[1] It functions both as a substrate for key enzymes and as a direct allosteric regulator and membrane-docking site for a multitude of proteins.[2][3][4] The native form of PtdIns(4,5)P2 typically contains long saturated or unsaturated acyl chains, such as stearic and arachidonic acid.[5]

For experimental purposes, the synthetic analog 1,2-dioctanoyl-PtdIns(4,5)P2 (diC8-PIP2) is an invaluable tool.[6][7][8][9] Featuring two short, saturated eight-carbon (octanoyl) chains, this analog exhibits significantly greater water solubility compared to its long-chain counterparts.[10][11] This property allows for its direct application to aqueous intracellular compartments in experimental systems, such as excised membrane patches in electrophysiology, and facilitates its incorporation into artificial membranes like liposomes.[12][13][14] This guide provides a detailed overview of the core cellular functions of PtdIns(4,5)P2 that are studied using its dioctanoyl analog, complete with quantitative data, experimental methodologies, and pathway visualizations.

Core Cellular Functions and Signaling Pathways

The dioctanoyl analog of PtdIns(4,5)P2 is instrumental in elucidating several fundamental cellular processes.

Precursor to Second Messengers: The Phospholipase C (PLC) Pathway

PtdIns(4,5)P2 is a primary substrate for phospholipase C (PLC), an enzyme activated by G-protein coupled receptors (GPCRs) and receptor tyrosine kinases.[15][16] PLC-mediated hydrolysis of PtdIns(4,5)P2 cleaves the molecule into two potent second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[17][18][19][20]

-

Inositol 1,4,5-trisphosphate (IP3): A soluble molecule that diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[16]

-

Diacylglycerol (DAG): Remains in the plasma membrane where it activates protein kinase C (PKC), which in turn phosphorylates a wide array of downstream protein targets.[15]

This pathway is fundamental to processes ranging from neurotransmission and muscle contraction to cell proliferation and secretion.[1]

Regulation of the Actin Cytoskeleton

PtdIns(4,5)P2 directly interacts with and modulates the activity of numerous actin-binding proteins, playing a crucial role in regulating actin dynamics at the cell cortex.[10][21][22] This regulation is essential for cell motility, cytokinesis, and changes in cell shape.[21] Key protein families regulated by PtdIns(4,5)P2 include:

-

Actin Nucleation Promoters (e.g., N-WASP): PtdIns(4,5)P2 binding helps to relieve autoinhibition of WASP family proteins, allowing them to activate the Arp2/3 complex and initiate the formation of new, branched actin filaments.[23]

-

Filament Capping Proteins (e.g., Gelsolin, CapZ): PtdIns(4,5)P2 inhibits the activity of these proteins, which would otherwise bind to the barbed ends of actin filaments and prevent their elongation. This uncapping action promotes actin polymerization.[24]

-

Filament Severing Proteins (e.g., Gelsolin, Cofilin): PtdIns(4,5)P2 can inhibit the severing activity of proteins like gelsolin and promote the dissociation of cofilin from actin filaments, thereby stabilizing the existing actin network.[24]

-

Membrane-Cytoskeleton Linkers (e.g., Ezrin/Radixin/Moesin family): PtdIns(4,5)P2 is required for the proper localization and activation of ERM proteins, which link the actin cytoskeleton to the plasma membrane.[3]

Vesicle Trafficking: Endocytosis and Exocytosis

PtdIns(4,5)P2 is a master regulator of membrane dynamics, playing essential roles in both the formation and fusion of vesicles.[12][25][26][27]

-

Endocytosis: It serves as a docking site for the recruitment of essential clathrin-mediated endocytosis machinery, including adaptor protein 2 (AP2) and dynamin.[2] The localized synthesis and turnover of PtdIns(4,5)P2 are critical for the invagination of clathrin-coated pits and the eventual scission of the vesicle from the plasma membrane.[28]

-

Exocytosis: In processes like neurotransmitter release and hormone secretion, PtdIns(4,5)P2 is required for the priming of vesicles, a step that prepares them for rapid fusion with the plasma membrane upon a Ca2+ signal.[13][29] It interacts with key proteins in the fusion machinery, such as synaptotagmin (B1177969) and Munc13.[13]

Modulation of Ion Channels and Transporters

A vast number of ion channels and transporters are functionally dependent on PtdIns(4,5)P2 for their activity.[11][30] The lipid often acts as a direct agonist, and its depletion via PLC activation can lead to channel closure or inactivation. This mechanism provides a direct link between receptor signaling and cellular electrical activity. Prominent examples include:

-

Inwardly Rectifying Potassium (Kir) Channels: PtdIns(4,5)P2 is an obligatory cofactor for Kir channel activity, helping to maintain the cell's resting membrane potential.[12][13][31] The interaction is so critical that Kir channels are often used as biological sensors for membrane PtdIns(4,5)P2 levels.

-

Transient Receptor Potential (TRP) Channels: Many members of the TRP channel family, which are involved in sensory perception, are modulated by PtdIns(4,5)P2 levels.[11]

-

Voltage-Gated Calcium Channels: PtdIns(4,5)P2 depletion can modulate the activity of these channels, impacting processes that rely on calcium influx.[11]

-

TMEM16A Chloride Channels: These calcium-activated chloride channels also require PtdIns(4,5)P2 for their function, with diC8-PIP2 able to recover channel activity after rundown in excised patches.[14]

Quantitative Data

The use of 1,2-dioctanoyl-PtdIns(4,5)P2 has enabled the quantification of its interactions and effects in various experimental systems.

| Parameter | Protein / System | Value | Method | Reference |

| Concentration (Functional) | TMEM16A Channel | 10 - 100 µM | Electrophysiology (Patch Clamp) | [14] |

| Concentration (Structural) | Kir2.2 Channel | 0.6 - 1.0 mM | X-ray Crystallography | [12] |

| Apparent Dissociation Constant (Kd) | PLCδ1 PH Domain | ~9.7 µM | Surface Plasmon Resonance | [24] |

| Inhibition Constant (K1/2) | KirBac1.1 Channel | 0.3 mol % | ⁸⁶Rb⁺ Uptake Assay (Liposomes) | [32] |

| Catalytic Rate (kcat) | PLCβ3 Hydrolysis | ~2 s⁻¹ | Planar Lipid Bilayer Assay | [8] |

Note: Some values were determined with long-chain PtdIns(4,5)P2 in mixed lipid environments but are considered relevant for understanding the interactions studied with the dioctanoyl analog.

Experimental Protocols

Detailed methodologies are crucial for the successful application of 1,2-dioctanoyl-PtdIns(4,5)P2 in research. Below are representative protocols for key experiments.

Protocol: Ion Channel Reconstitution and Patch-Clamp Analysis

This protocol describes the reconstitution of a purified ion channel (e.g., Kir2.2) into liposomes and subsequent analysis of its activity in response to diC8-PIP2 using the patch-clamp technique.

A. Proteoliposome Preparation:

-

Lipid Film Hydration: Prepare a lipid mixture (e.g., 3:1 Phosphatidylethanolamine:Phosphatidylglycerol) in a glass vial. Evaporate the organic solvent under a stream of nitrogen gas, followed by desiccation under vacuum for >2 hours to form a thin lipid film.

-

Rehydration: Hydrate the lipid film with a buffer (e.g., 10 mM HEPES, 150 mM KCl, pH 7.4) to a final lipid concentration of 10-20 mg/mL.

-

Vesicle Formation: Generate unilamellar vesicles by either sonication or extrusion through polycarbonate membranes (e.g., 100 nm pore size).

-

Reconstitution: Mix the purified ion channel (solubilized in a mild detergent like DDM) with the prepared liposomes at a desired protein-to-lipid ratio.

-

Detergent Removal: Remove the detergent slowly to allow for channel incorporation. This can be achieved by dialysis against a detergent-free buffer or by adding adsorbent beads (e.g., Bio-Beads) to the mixture. Incubate overnight at 4°C.

-

Harvesting: Centrifuge the suspension to pellet the proteoliposomes and resuspend in the desired recording buffer.

B. Excised Patch-Clamp Recording:

-

Giant Vesicle Formation: Form giant unilamellar vesicles (GUVs) from the proteoliposome suspension by dehydration-rehydration on a glass slide.

-

Pipette Preparation: Pull and fire-polish borosilicate glass capillaries to a resistance of 2-5 MΩ. Fill the pipette with the appropriate external solution (e.g., 150 mM KCl, 10 mM HEPES, 2 mM MgCl₂, pH 7.4).

-

Seal Formation: Approach a GUV with the pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal.

-

Patch Excision: Pull the pipette away from the GUV to excise an inside-out patch of membrane, exposing the cytosolic face to the bath solution.

-

Recording: Using a patch-clamp amplifier, hold the membrane potential at a set voltage (e.g., -80 mV) and record the baseline channel activity. Observe the "rundown" of current as endogenous PtdIns(4,5)P2 is lost from the patch.

-

diC8-PIP2 Application: Prepare a stock solution of diC8-PIP2 in the internal bath solution. Perfuse the excised patch with solutions containing various concentrations of diC8-PIP2 (e.g., 1 µM to 100 µM) and record the recovery of channel activity.

Protocol: In Vitro Actin Polymerization Assay

This protocol uses pyrene-labeled actin to monitor the effect of PtdIns(4,5)P2-containing vesicles on the activity of an actin-regulatory protein (e.g., N-WASP).

-

Reagent Preparation:

-

Actin: Prepare monomeric (G-actin) from purified rabbit skeletal muscle actin, with ~10% labeled with pyrene (B120774). Store on ice in G-buffer (e.g., 5 mM Tris-HCl pH 8.0, 0.2 mM CaCl₂, 0.2 mM ATP).

-

Liposomes: Prepare small unilamellar vesicles (SUVs) by sonication or extrusion. Create two populations: a control (e.g., 100% Phosphatidylcholine) and an experimental (e.g., 95% PC, 5% diC8-PIP2).

-

Regulatory Protein: Purify the protein of interest (e.g., N-WASP).

-

-

Assay Execution:

-

Turn on a fluorometer and set the excitation and emission wavelengths for pyrene (e.g., Ex: 365 nm, Em: 407 nm).

-

In a fluorometer cuvette, combine buffer (e.g., KMEI buffer), the regulatory protein, and either control or diC8-PIP2-containing liposomes.

-

Initiate the reaction by adding the G-actin/pyrene-G-actin mix to the cuvette to a final concentration of 2-4 µM. Immediately start recording the fluorescence intensity over time.

-

The polymerization of actin into filaments (F-actin) results in a significant increase in pyrene fluorescence.

-

-

Data Analysis:

-

Plot fluorescence intensity versus time. The initial slope of the polymerization curve is proportional to the rate of actin polymerization.

-

Compare the polymerization rates in the presence of control liposomes versus diC8-PIP2-containing liposomes to determine the effect of PtdIns(4,5)P2 on the regulatory protein's activity.[21][26][28]

-

References

- 1. Experimental platform for the functional investigation of membrane proteins in giant unilamellar vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lipid Agonism, The PIP2 Paradigm of Ligand-Gated Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Review of PIP2 in Cellular Signaling, Functions and Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PtdIns(4,5)P2-mediated cell signaling: emerging principles and PTEN as a paradigm for regulatory mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. Kinetics of actin networks formation measured by time resolved particle-tracking microrheology - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 7. scbt.com [scbt.com]

- 8. Importance of critical micellar concentration for the prediction of solubility enhancement in biorelevant media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. caymanchem.com [caymanchem.com]

- 11. Regulation of actin assembly by PI(4,5)P2 and other inositol phospholipids: an update on possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structural basis of PIP2 activation of the classical inward rectifier K+ channel Kir2.2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structural basis of PIP2 activation of the classical inward rectifier K+ channel Kir2.2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Phosphatidylinositol 4,5-bisphosphate (PIP2) and Ca2+ are both required to open the Cl− channel TMEM16A - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cooperativity of PIP2 and PS lipids modulates PH domain binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. news-medical.net [news-medical.net]

- 17. Micelles with Ultralow Critical Micelle Concentration as Carriers for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Reconstitution of Detergent-Solubilized Membrane Proteins into Proteoliposomes and Nanodiscs for Functional and Structural Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Critical Micelle Formation – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]

- 20. PIP2 signaling in lipid domains: a critical re‐evaluation | The EMBO Journal [link.springer.com]

- 21. Giant Unilamellar Vesicles Containing Phosphatidylinositol(4,5)bisphosphate: Characterization and Functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A protocol for mimicking lipid-mediated phase separation on the membrane using giant unilamellar vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Reconstitution of membrane proteins into platforms suitable for biophysical and structural analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Membrane activity of the phospholipase C-δ1 pleckstrin homology (PH) domain - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Structural Basis of Phosphoinositide Binding to Kindlin-2 Protein Pleckstrin Homology Domain in Regulating Integrin Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Kinetic analysis of actin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. Measurement and Analysis of in vitro Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Preparing giant unilamellar vesicles (GUVs) of complex lipid mixtures on demand: Mixing small unilamellar vesicles of compositionally heterogeneous mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Activation of inwardly rectifying potassium (Kir) channels by phosphatidylinosital-4,5-bisphosphate (PIP2): interaction with other regulatory ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Interplay Between Lipid Modulators of Kir2 Channels: Cholesterol and PIP2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Direct modulation of Kir channel gating by membrane phosphatidylinositol 4,5-bisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the PtdIns(4,5)P2 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylinositol 4,5-bisphosphate [PtdIns(4,5)P2], a minor phospholipid component of the inner leaflet of the plasma membrane, is a critical signaling molecule involved in a vast array of cellular processes. Its strategic location and unique chemical structure allow it to act as both a substrate for key signaling enzymes and as a direct binding partner for a multitude of effector proteins. This guide provides a comprehensive overview of the PtdIns(4,5)P2 signaling pathway, detailing its synthesis, regulation, and downstream functions. It is designed to be a technical resource, offering structured quantitative data, detailed experimental protocols, and visual representations of the pathway to aid researchers in their study of this pivotal second messenger.

Core Signaling Pathway

The PtdIns(4,5)P2 signaling cascade is initiated by the synthesis of PtdIns(4,5)P2 from phosphatidylinositol 4-phosphate (PI4P) primarily by the action of Type I phosphatidylinositol 4-phosphate 5-kinases (PIP5Ks).[1] Once synthesized, PtdIns(4,5)P2 can be acted upon by two major classes of enzymes, leading to the generation of distinct second messengers, or it can function as an intact molecule to recruit and regulate effector proteins.

The two primary catabolic pathways are:

-

Hydrolysis by Phospholipase C (PLC): Upon activation by various cell surface receptors, such as G protein-coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs), PLC hydrolyzes PtdIns(4,5)P2 into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 diffuses into the cytoplasm to bind to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores. DAG remains in the plasma membrane and activates protein kinase C (PKC).[1]

-

Phosphorylation by Phosphoinositide 3-Kinase (PI3K): Class I PI3Ks phosphorylate PtdIns(4,5)P2 at the 3' position of the inositol ring, generating phosphatidylinositol 3,4,5-trisphosphate (PtdIns(3,4,5)P3).[1][2] PtdIns(3,4,5)P3 is a crucial signaling molecule that recruits and activates a variety of downstream effectors containing pleckstrin homology (PH) domains, such as Akt/PKB, leading to the regulation of cell growth, survival, and proliferation.[2]

Beyond its role as a substrate, intact PtdIns(4,5)P2 directly interacts with and modulates the function of numerous proteins. These interactions are often mediated by specific lipid-binding domains, such as PH, FERM, and ENTH/ANTH domains, or through electrostatic interactions with clusters of basic amino acid residues.[3] These interactions are critical for regulating the actin cytoskeleton, endocytosis, exocytosis, and ion channel activity.[3][4]

Quantitative Data

A comprehensive understanding of the PtdIns(4,5)P2 signaling pathway requires quantitative data on the affinities of protein-lipid interactions, the kinetic parameters of the enzymes involved, and the cellular concentrations of the lipid itself. The following tables summarize key quantitative data available in the literature.

| Protein Domain/Protein | Ligand | Dissociation Constant (Kd) | Method | Reference |

| PLC-δ1 PH domain | PtdIns(4,5)P2 | 1.7 µM | Surface Plasmon Resonance | [5] |

| PLC-δ1 PH domain | PtdIns(4,5)P2 | ~1 µM | Liposome Binding Assay | [6] |

| Tubby domain | PtdIns(4,5)P2 | 0.23 µM | Isothermal Titration Calorimetry | [7] |

| ANTH domain (epsin) | PtdIns(4,5)P2 | 13 µM | Liposome Co-sedimentation | [7] |

| FERM domain (talin) | PtdIns(4,5)P2 | 10 µM | Monolayer Penetration | [7] |

| Enzyme | Substrate | Km | kcat | Reference |

| Phospholipase C-ζ (human) | PtdIns(4,5)P2 | 80 µM | Not Reported | [8] |

| Phospholipase C (from Catharanthus roseus) | PtdIns(4,5)P2 | 0.0518 (mole fraction) | Not Reported | [5] |

| PI3K (p110α/p85α) | PtdIns(4,5)P2 | 50 µM | Not Reported | [9] |

| Cell Type/Compartment | PtdIns(4,5)P2 Concentration | Method | Reference | | :--- | :--- | :--- | :--- | :--- | | General Plasma Membrane | ~1-2 mol% of total phospholipids (B1166683) | Biochemical analysis |[7] | | Jurkat T cells (plasma membrane) | ~4,800 molecules/µm² | Quantitative imaging |[7] | | Fibroblasts (plasma membrane) | ~17 µM | Biochemical analysis |[7] | | Neuroblastoma cells (plasma membrane) | ~4 µM | Biochemical analysis |[7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the PtdIns(4,5)P2 signaling pathway.

In Vitro Kinase Assay for PIP5K

This protocol is adapted from commercially available kits and published research.[10][11][12]

Objective: To measure the enzymatic activity of PIP5K by quantifying the production of PtdIns(4,5)P2 from PI4P.

Materials:

-

Recombinant PIP5K enzyme

-

PI4P substrate (e.g., dioctanoyl PI4P)

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT)

-

ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for detection by other means)

-

Lipid extraction reagents (Chloroform:Methanol:HCl, 100:200:1)

-

Thin Layer Chromatography (TLC) plates (e.g., silica (B1680970) gel 60)

-

TLC developing solvent (e.g., Chloroform:Methanol:Ammonium Hydroxide:Water, 90:65:4:16)

-

Phosphorimager or other detection system (e.g., ADP-Glo™ Kinase Assay)

Procedure:

-

Prepare the kinase reaction mix by combining the kinase reaction buffer, PI4P substrate (e.g., 50 µM), and recombinant PIP5K enzyme (e.g., 10-100 ng) in a microcentrifuge tube.

-

Initiate the reaction by adding ATP (e.g., 100 µM, including a spike of [γ-³²P]ATP if using autoradiography).

-

Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).

-

Stop the reaction by adding the lipid extraction reagents.

-

Vortex thoroughly and centrifuge to separate the phases.

-

Spot the organic (lower) phase onto a TLC plate.

-

Develop the TLC plate in the developing solvent until the solvent front is near the top.

-

Dry the TLC plate and visualize the radiolabeled PtdIns(4,5)P2 spot using a phosphorimager.

-

Quantify the spot intensity to determine the kinase activity.

Immunofluorescence for PtdIns(4,5)P2 Visualization

This protocol is a synthesis of methods described in the literature.[13][14][15]

Objective: To visualize the subcellular localization of PtdIns(4,5)P2 in fixed cells.

Materials:

-

Cells grown on glass coverslips

-

Phosphate-Buffered Saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS or 20 µM digitonin (B1670571) in PBS for preserving intracellular membranes)

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

-

Primary antibody: anti-PtdIns(4,5)P2 monoclonal antibody (e.g., clone 2C11)

-

Secondary antibody: fluorescently labeled anti-mouse IgM antibody

-

Mounting medium with DAPI

Procedure:

-

Wash the cells on coverslips briefly with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 5-10 minutes at room temperature. The choice of detergent can affect the preservation of different membrane compartments.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

-

Incubate the cells with the primary anti-PtdIns(4,5)P2 antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

Mount the coverslips onto glass slides using mounting medium containing DAPI.

-

Visualize the cells using a fluorescence or confocal microscope.

Lipid-Protein Overlay Assay (Lipid Strips)

This protocol is based on commercially available lipid strip assays.[16][17][18][19]

Objective: To determine the binding specificity of a protein of interest to PtdIns(4,5)P2 and other lipids.

Materials:

-

Commercially available lipid strips (nitrocellulose membranes spotted with various lipids, including PtdIns(4,5)P2)

-

Purified protein of interest (e.g., with a GST or His tag)

-

Blocking buffer (e.g., 3% fatty acid-free BSA in TBS-T)

-

Primary antibody against the protein or its tag (e.g., anti-GST antibody)

-

Horseradish peroxidase (HRP)-conjugated secondary antibody

-

Chemiluminescent HRP substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Block the lipid strip by incubating it in blocking buffer for 1 hour at room temperature with gentle agitation.

-

Incubate the blocked strip with the purified protein of interest (e.g., 0.5-1 µg/mL in blocking buffer) for 1 hour at room temperature.

-

Wash the strip three times with TBS-T for 10 minutes each.

-

Incubate the strip with the primary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the strip three times with TBS-T for 10 minutes each.

-

Incubate the strip with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the strip three times with TBS-T for 10 minutes each.

-

Incubate the strip with the chemiluminescent HRP substrate according to the manufacturer's instructions.

-

Image the strip using a chemiluminescence detection system to identify the lipids to which the protein binds.

Mandatory Visualizations

PtdIns(4,5)P2 Signaling Pathway Diagram

Caption: Overview of the PtdIns(4,5)P2 signaling pathway.

Experimental Workflow for Lipid-Protein Overlay Assay

Caption: Workflow for a lipid-protein overlay assay.

Conclusion

The PtdIns(4,5)P2 signaling pathway is a central hub for cellular regulation, integrating a wide range of extracellular signals to control fundamental cellular processes. Its complexity arises from the multitude of enzymes that regulate its metabolism and the diverse array of effector proteins that it directly engages. A thorough understanding of this pathway, supported by robust quantitative data and well-defined experimental methodologies, is crucial for advancing our knowledge of cell biology and for the development of novel therapeutic strategies targeting diseases where this pathway is dysregulated. This technical guide provides a foundational resource for researchers dedicated to unraveling the intricacies of PtdIns(4,5)P2 signaling.

References

- 1. Phosphatidylinositol 4,5-bisphosphate - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. portlandpress.com [portlandpress.com]

- 4. Emerging roles of PtdIns(4,5)P2--beyond the plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetic Analysis of Phospholipase C from Catharanthus roseus Transformed Roots Using Different Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PtdIns(4,5)P2 and PtdIns(3,4,5)P3 dynamics during focal adhesions assembly and disassembly in a cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. PI(4)P 5-Kinase (PIP5KI) Activity Assay - Echelon Biosciences [echelon-inc.com]

- 12. Assaying Endogenous Phosphatidylinositol-4-Phosphate 5-Kinase (PIP5K) Activities | Springer Nature Experiments [experiments.springernature.com]

- 13. Immunocytochemical techniques reveal multiple, distinct cellular pools of PtdIns4P and PtdIns(4,5)P2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. Immunostaining evidence for PI(4,5)P2 localization at the leading edge of chemoattractant-stimulated HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Strips and Arrays protocol - Echelon Biosciences [echelon-inc.com]

- 17. echelon-inc.com [echelon-inc.com]

- 18. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 19. Notes and Tips for Improving Quality of Lipid-Protein Overlay Assays - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Phosphorylation of PtdIns(4,5)P2 by PI3K

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic phosphorylation of phosphatidylinositol-4,5-bisphosphate (PtdIns(4,5)P2) by phosphoinositide 3-kinases (PI3Ks). This critical reaction is a nodal point in a signaling pathway that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of the PI3K pathway is a hallmark of many human diseases, most notably cancer, making it a prime target for therapeutic intervention.

This guide details the core mechanism of PtdIns(4,5)P2 phosphorylation, presents key quantitative data for PI3K isoforms, outlines detailed experimental protocols for studying this reaction, and provides visual representations of the signaling pathway and experimental workflows.

The Core Reaction: PI3K-Mediated Phosphorylation of PtdIns(4,5)P2

The fundamental reaction is the transfer of a phosphate (B84403) group from adenosine (B11128) triphosphate (ATP) to the 3'-hydroxyl position of the inositol (B14025) ring of PtdIns(4,5)P2. This conversion is catalyzed by Class I PI3Ks and results in the formation of the second messenger phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PtdIns(3,4,5)P3).

Substrate: Phosphatidylinositol-4,5-bisphosphate (PtdIns(4,5)P2), a minor phospholipid component of the inner leaflet of the plasma membrane. For in vitro assays, a soluble, short-chain diacyl version such as 1,2-dioctanoyl-PtdIns(4,5)P2 is often used.

Enzyme: Class I PI3Ks are heterodimeric enzymes consisting of a catalytic subunit (p110) and a regulatory subunit (p85). There are four isoforms of the p110 catalytic subunit: α, β, δ, and γ.

Product: Phosphatidylinositol-3,4,5-trisphosphate (PtdIns(3,4,5)P3), a key signaling molecule that recruits and activates downstream effector proteins containing pleckstrin homology (PH) domains.

The generation of PtdIns(3,4,5)P3 at the plasma membrane initiates a signaling cascade, with the serine/threonine kinase Akt (also known as protein kinase B or PKB) being a primary effector. The activation of Akt leads to the phosphorylation of a wide array of downstream targets, ultimately regulating cellular functions. The signaling pathway is tightly regulated by phosphatases, such as PTEN, which dephosphorylates PtdIns(3,4,5)P3 at the 3' position, converting it back to PtdIns(4,5)P2 and terminating the signal.

Quantitative Data

Kinetic Parameters of PI3K Isoforms

The following table summarizes the available kinetic parameters for the phosphorylation of PtdIns(4,5)P2 by PI3Kα. Kinetic data for the β, δ, and γ isoforms with PtdIns(4,5)P2 as a substrate are not as readily available in the public literature.

| PI3K Isoform | Substrate | Km (µM) | Vmax (pmol/min) |

| PI3Kα (p110α/p85α) | PtdIns(4,5)P2 | 1.77 ± 0.03 | 1.78 ± 0.06 |

| PI3Kα (p110α/p85α) | ATP | 2.0 ± 0.5 | 1.78 ± 0.06 |

Data from a fluorescence polarization assay.

Inhibitor Potency (IC50) Against Class I PI3K Isoforms

The development of isoform-selective PI3K inhibitors is a major focus of drug discovery. The following table provides a comparative summary of the half-maximal inhibitory concentrations (IC50) for several well-characterized PI3K inhibitors against the four Class I isoforms.

| Inhibitor | PI3Kα (nM) | PI3Kβ (nM) | PI3Kδ (nM) | PI3Kγ (nM) |

| Pan-PI3K Inhibitors | ||||

| Buparlisib (BKM120) | 52 | 166 | 116 | 262 |

| Copanlisib | ~10 | ~70 | ~10 | ~130 |

| Isoform-Selective Inhibitors | ||||

| Alpelisib (BYL719) | 5 | >1000 | >1000 | >1000 |

| Idelalisib (CAL-101) | >1000 | >1000 | 2.5 | 89 |

| Duvelisib (IPI-145) | >1000 | 949 | 2.5 | 27 |

| TGX-221 | >5000 | 5 | 100 | >5000 |

| Dual PI3K/mTOR Inhibitors | ||||

| Dactolisib (BEZ235) | 4 | 75 | 7 | 5 |

IC50 values can vary depending on the assay conditions (e.g., ATP concentration). The data presented here are compiled from multiple sources for comparative purposes.

Signaling Pathways and Experimental Workflows

PI3K Signaling Pathway

Caption: The PI3K/Akt signaling pathway initiated by growth factor binding.

Experimental Workflow: In Vitro PI3K Kinase Assay (HTRF)

Caption: A typical workflow for an in vitro PI3K HTRF kinase assay.

Experimental Protocols

In Vitro Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This protocol describes a common method for measuring the in vitro kinase activity of PI3K and the inhibitory potential of test compounds. The assay is based on the competitive binding of a fluorescently labeled PtdIns(3,4,5)P3 (d2-PIP3) and the enzyme-generated PtdIns(3,4,5)P3 to a Europium cryptate-labeled anti-PtdIns(3,4,5)P3 antibody (Eu-Ab).

Materials:

-

Recombinant human PI3K isoform (e.g., p110α/p85α)

-

PtdIns(4,5)P2 (1,2-dioctanoyl) substrate

-

Adenosine triphosphate (ATP)

-

Test inhibitor compound

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 3 mM MgCl2, 1 mM DTT, 0.05% CHAPS)

-

HTRF Detection Reagents:

-

Europium-labeled anti-PtdIns(3,4,5)P3 antibody

-

d2-labeled PtdIns(3,4,5)P3

-

-

HTRF detection buffer

-

384-well low-volume white assay plates

-

HTRF-compatible plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test inhibitor in 100% DMSO.

-

Assay Plate Preparation: Dispense a small volume (e.g., 1 µL) of the diluted inhibitor or DMSO (for positive and negative controls) into the wells of a 384-well plate.

-

Enzyme and Substrate Addition: Prepare a master mix containing the PI3K enzyme and PtdIns(4,5)P2 substrate in kinase reaction buffer. Add a defined volume (e.g., 10 µL) of this mix to each well. For negative controls, add the master mix without the enzyme.

-

Pre-incubation: Gently mix the plate and pre-incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Prepare an ATP solution in kinase reaction buffer. Add a specific volume (e.g., 10 µL) to each well to start the enzymatic reaction. The final ATP concentration should be close to the Km for the specific isoform if known.

-

Reaction Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at room temperature.

-

Reaction Termination and Detection: Prepare a detection mix containing the Eu-labeled anti-PtdIns(3,4,5)P3 antibody and d2-labeled PtdIns(3,4,5)P3 in HTRF detection buffer. Add a specified volume (e.g., 20 µL) to each well to stop the reaction and initiate the detection process.

-

Final Incubation: Incubate the plate for 60 minutes at room temperature to allow the detection reagents to reach equilibrium.

-

Signal Reading: Read the HTRF signal on a compatible plate reader, measuring the emission at 665 nm (d2) and 620 nm (Europium).

-

Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. The HTRF signal is inversely proportional to the amount of PtdIns(3,4,5)P3 produced. Calculate the percent inhibition for each inhibitor concentration relative to the controls and fit the data to a dose-response curve to determine the IC50 value.

In Vitro ADP-Glo™ Kinase Assay

This luminescent assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Materials:

-

Recombinant human PI3K isoform

-

PtdIns(4,5)P2 (1,2-dioctanoyl) substrate

-

ATP

-

Test inhibitor compound

-

Kinase reaction buffer

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

96-well or 384-well white assay plates

-

Luminometer

Procedure:

-

Compound and Enzyme Preparation: Prepare serial dilutions of the inhibitor and dilute the PI3K enzyme in kinase reaction buffer.

-

Reaction Setup: In the wells of a white assay plate, add the test inhibitor or vehicle control.

-

Add Enzyme and Substrate: Add the diluted PI3K enzyme to the wells, followed by the PtdIns(4,5)P2 substrate.

-

Reaction Initiation: Initiate the reaction by adding ATP.

-

Reaction Incubation: Incubate the plate at 30°C for a defined period (e.g., 40-60 minutes).

-

Terminate Kinase Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Convert ADP to ATP and Detect Luminescence: Add Kinase Detection Reagent to each well to convert the ADP generated by the kinase into ATP and initiate the luciferase-based detection of the newly synthesized ATP. Incubate at room temperature for 30-60 minutes.

-

Signal Reading: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to the PI3K activity. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

In Vitro Radioactive Kinase Assay ([γ-³²P]ATP)

This traditional method directly measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP into the lipid substrate.

Materials:

-

Recombinant human PI3K isoform

-

PtdIns(4,5)P2 (1,2-dioctanoyl) substrate

-

[γ-³²P]ATP

-

Cold ATP

-

Test inhibitor compound

-

Kinase reaction buffer

-

Reaction stop solution (e.g., 1 M HCl)

-

Organic solvent for lipid extraction (e.g., chloroform:methanol mixture)

-

Thin Layer Chromatography (TLC) plates

-

TLC developing solvent

-

Phosphorimager or scintillation counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the kinase reaction buffer, PI3K enzyme, PtdIns(4,5)P2 substrate, and the test inhibitor or vehicle.

-

Pre-incubation: Pre-incubate the mixture for 10-15 minutes at room temperature.

-

Reaction Initiation: Initiate the reaction by adding a mixture of cold ATP and [γ-³²P]ATP.

-

Reaction Incubation: Incubate the reaction at 30°C for a defined period (e.g., 20-30 minutes).

-

Reaction Termination: Stop the reaction by adding the stop solution.

-

Lipid Extraction: Extract the lipids from the reaction mixture using an organic solvent. Vortex and centrifuge to separate the organic and aqueous phases.

-

TLC Separation: Spot the organic phase (containing the lipids) onto a TLC plate and allow it to dry. Develop the TLC plate in an appropriate solvent system to separate the PtdIns(3,4,5)P3 product from the PtdIns(4,5)P2 substrate and unincorporated [γ-³²P]ATP.

-

Detection and Quantification: Dry the TLC plate and expose it to a phosphor screen. Scan the screen using a phosphorimager to visualize the radiolabeled lipid spots. Alternatively, scrape the spots corresponding to PtdIns(3,4,5)P3 and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Determine the amount of ³²P incorporated into PtdIns(3,4,5)P3. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

Conclusion

The phosphorylation of PtdIns(4,5)P2 by PI3K is a fundamental process in cellular signaling and a highly validated target for drug discovery. This technical guide provides a foundational understanding of this critical reaction, supported by quantitative data and detailed experimental protocols. The methodologies and data presented herein are intended to serve as a valuable resource for researchers and professionals working to further elucidate the role of the PI3K pathway in health and disease and to develop novel therapeutics targeting this crucial signaling node.

A Technical Guide to Synthetic Phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2) Analogs

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of synthetic phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2) analogs, focusing on their properties, applications, and the experimental methodologies used for their characterization. PtdIns(4,5)P2 is a critical signaling phospholipid, predominantly located in the inner leaflet of the plasma membrane, where it regulates a vast array of cellular processes including signal transduction, cytoskeletal dynamics, and membrane trafficking. Synthetic analogs of this lipid are indispensable tools for dissecting these complex pathways.

Core Concepts and the Role of Synthetic Analogs

PtdIns(4,5)P2 acts as a central hub in cell signaling. It serves as the substrate for two major enzyme families: phospholipase C (PLC), which hydrolyzes it to generate the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), and phosphoinositide 3-kinases (PI3K), which phosphorylate it to produce PtdIns(3,4,5)P3. Furthermore, the intact PtdIns(4,5)P2 molecule directly recruits and regulates a multitude of proteins through specific lipid-binding domains (e.g., Pleckstrin Homology (PH) domains) or nonspecific electrostatic interactions.

The transient nature and complex metabolism of endogenous PtdIns(4,5)P2 make it challenging to study its specific roles. Synthetic analogs are designed to overcome these challenges by offering features not found in the natural lipid:

-

Metabolic Stability : Non-hydrolyzable analogs resist enzymatic degradation, allowing researchers to study the effects of sustained PtdIns(4,5)P2 signaling.

-

Enhanced Solubility : Short-chain analogs (e.g., diC4, diC8) are water-soluble, making them easier to handle in biochemical assays.

-

Spatiotemporal Control : Photoactivatable ("caged") analogs can be introduced into cells in an inactive form and then rapidly activated with light at a specific time and location.

-

Detection and Visualization : Fluorescently-tagged analogs enable direct visualization of the lipid's localization and dynamics within living cells.

-

Affinity Purification : Immobilized analogs are used as affinity matrices to isolate and identify novel PtdIns(4,5)P2-binding proteins.

Quantitative Properties of PtdIns(4,5)P2 Analogs

Quantifying the interaction between synthetic PtdIns(4,5)P2 analogs and effector proteins is crucial for understanding their biological function. The dissociation constant (Kd) is a key parameter, representing the concentration of ligand at which half of the binding sites on the protein are occupied. Lower Kd values indicate higher affinity. The following tables summarize available quantitative data for various analogs and their protein interactions.

Table 1: Binding Affinities of PtdIns(4,5)P2 Analogs and Related Lipids to Effector Proteins

| Protein Domain | Ligand/Analog | Method | Reported Affinity (Kd or KI(app)) | Notes |

| Btk PH Domain | [³H]diC8-PtdIns(3,4,5)P3 | Radioligand Binding | ~10 nM (Kd) | High affinity for the PI3K product. |

| Btk PH Domain | dipalmitoyl-PtdIns(3,4,5)P3 | Competitive Binding | 0.7 µM (KI(app)) | Competition against [³H]diC8-PtdIns(3,4,5)P3. |

| Btk PH Domain | PtdIns(4,5)P2 | Competitive Binding | ~10-fold lower than PtdIns(3,4,5)P3 | Indicates specificity of the Btk PH domain for the 3-phosphate. |

| PLC-δ1 PH Domain | PtdIns(4,5)P2 | Various | High Affinity | Widely used as a specific PtdIns(4,5)P2 biosensor. |

| PLC-δ1 PH Domain | IP3 | Various | High Affinity | The soluble headgroup competes with membrane PtdIns(4,5)P2 for binding. |

| Tubby Domain | PtdIns(4,5)P2 | MD Simulations / VSP Assay | Lower than PLC-δ1 PH Domain | Affinity is sensitized by cooperative binding to two PtdIns(4,5)P2 molecules. |

| ORP8 PH Domain | PtdIns(4,5)P2 | FRET Assay | Binds | Requires both PI4P and PtdIns(4,5)P2 for efficient membrane recruitment. |

| N-BAR Domains | PtdIns(4,5)P2 | SPR / Monolayer Penetration | Specific Interaction | PtdIns(4,5)P2 specifically induces membrane penetration and self-association. |

Key Signaling Pathways and Experimental Workflows

Visualizing the complex relationships in PtdIns(4,5)P2 signaling and experimental design is essential for clarity. The following diagrams, generated using the DOT language, illustrate these processes.

The PtdIns(4,5)P2 Signaling Hub

PtdIns(4,5)P2 is at the core of a critical signaling nexus. It is synthesized from PtdIns(4)P and can be either hydrolyzed by PLC or phosphorylated by PI3K, leading to divergent downstream pathways. It also directly recruits effector proteins to the plasma membrane to regulate cellular activities.

Experimental Workflow: Liposome (B1194612) Co-sedimentation Assay

This assay is a robust method to determine if a protein of interest binds to lipids presented in a physiologically relevant bilayer context. Protein is incubated with liposomes containing a specific lipid composition. If binding occurs, the protein will pellet with the liposomes during ultracentrifugation.

Experimental Workflow: Surface Plasmon Resonance (SPR)

SPR provides real-time, label-free quantitative data on binding kinetics and affinity. For lipid interactions, liposomes are captured on a sensor chip surface, and the protein of interest is flowed over as the analyte.

The Role of Dioctanoyl PIP2 in Elucidating Lipid-Protein Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylinositol 4,5-bisphosphate (PIP2) is a critical signaling lipid, predominantly found in the inner leaflet of the plasma membrane, where it orchestrates a multitude of cellular processes.[1][2][3] Its functions range from serving as a precursor for second messengers like inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG) to directly modulating the activity of ion channels, transporters, and cytoskeletal proteins.[2][4][5][6][7] The study of these intricate lipid-protein interactions is paramount to understanding cell signaling, membrane trafficking, and the molecular basis of various diseases. However, the insoluble nature of long-chain phospholipids (B1166683) presents a significant challenge for in vitro biochemical and biophysical assays.

Dioctanoyl phosphatidylinositol 4,5-bisphosphate (diC8-PIP2), a synthetic, water-soluble analog of PIP2, has emerged as an invaluable tool to circumvent this limitation.[8][9] Its shorter dioctanoyl (C8) acyl chains confer enhanced water solubility compared to its naturally occurring long-chain counterparts, facilitating its delivery to and removal from membrane systems and purified proteins in a controlled manner.[8][9] This technical guide provides an in-depth overview of the application of diC8-PIP2 in studying lipid-protein interactions, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Properties and Advantages of Dioctanoyl PIP2

DiC8-PIP2 possesses the same inositol headgroup as endogenous PIP2, allowing it to mimic the specific interactions with protein binding domains.[1] Its key advantage lies in its amphipathic nature, with a hydrophilic headgroup and short hydrophobic tails, rendering it soluble in aqueous solutions.[6][10] This property allows for its direct application to excised membrane patches in electrophysiology, incorporation into detergent micelles for protein purification, and use in various solution-based binding assays.[8][11]

Key Physicochemical Properties of diC8-PIP2:

| Property | Value | Reference |

| Molecular Formula | C25H49O19P3 | [10] |

| Formula Weight | 746.6 g/mol | [10] |

| Solubility | Soluble in water | [10] |

| Acyl Chains | Two 8-carbon (octanoyl) chains | [9] |

Applications of diC8-PIP2 in Lipid-Protein Interaction Studies

The utility of diC8-PIP2 spans a wide range of experimental techniques aimed at characterizing the direct and allosteric regulation of proteins by PIP2.

Electrophysiological Studies of Ion Channels and Transporters

DiC8-PIP2 is extensively used in patch-clamp electrophysiology to investigate the regulation of ion channels by PIP2. The water-soluble nature of diC8-PIP2 allows for its direct application to the intracellular face of an excised membrane patch, enabling researchers to study the real-time effects on channel activity.

Quantitative Data from Electrophysiology Experiments:

| Channel/Transporter | Organism/Cell Line | diC8-PIP2 Concentration | Observed Effect | Reference |

| TMEM16A | HEK293 cells | 10 µM, 30 µM, 100 µM | Recovers current after rundown; requires Ca2+ for potentiation | [11] |

| GABAB-activated K+ current (GIRK) | N/A | 10 µM, 16 µM, 30 µM | Reversed CCh- and DHPG-mediated inhibition | [12] |

| Voltage-gated Ca2+ channels | N/A | 200 µM | Slowed and decreased muscarinic suppression of ICa | [13] |

| Kv7.2/7.3 channels | N/A | Various concentrations | Stabilizes the open state of the channel | [14] |

| Proton-activated chloride channel (PAC) | HEK293 cells | 10 µM | Inhibited channel activity, correlating with desensitization | [15] |

Biochemical and Biophysical Binding Assays

The solubility of diC8-PIP2 makes it amenable to various in vitro binding assays to determine the affinity and specificity of protein-PIP2 interactions.

Quantitative Data from Binding Assays:

| Protein | Assay Type | diC8-PIP2 Affinity (Kd) / Concentration | Reference |

| TREK-1 | Fluorescent lipid binding assay | 0.87 µM | [16][17] |

| Kir2.2 | Fluorescent lipid binding assay | 120 nM | [16] |

| Vinculin Tail | Molecular Dynamics Simulations | N/A (binding sites identified) | [18] |

Reconstitution of Membrane Proteins in Nanodiscs

Lipid nanodiscs provide a native-like bilayer environment for studying membrane proteins in a soluble, detergent-free state.[19][20] DiC8-PIP2 can be incorporated into these nanodiscs to investigate its influence on the structure and function of reconstituted proteins.[21]

Experimental Protocols

Protocol 1: Patch-Clamp Analysis of Ion Channel Regulation by diC8-PIP2

This protocol describes the application of diC8-PIP2 to an inside-out excised membrane patch to study its effect on ion channel activity.

Materials:

-

Patch-clamp rig with amplifier and data acquisition system

-

Borosilicate glass capillaries for pipette fabrication

-

Cell line expressing the ion channel of interest

-

Intracellular and extracellular recording solutions

-

Stock solution of diC8-PIP2 (e.g., 10 mM in water, stored at -20°C)

-

Perfusion system

Methodology:

-

Prepare recording pipettes from borosilicate glass capillaries and fire-polish the tips to a resistance of 2-5 MΩ.

-

Fill the pipette with the appropriate extracellular solution and establish a gigaohm seal on a cell expressing the channel of interest.

-

Excise the membrane patch to achieve the inside-out configuration.

-

Record baseline channel activity in the control intracellular solution.

-

Using a perfusion system, apply the intracellular solution containing the desired concentration of diC8-PIP2 to the excised patch.

-

Record the changes in channel activity in the presence of diC8-PIP2.

-

Wash out the diC8-PIP2 with the control intracellular solution to observe the reversibility of the effect.

-

Analyze the data to quantify changes in channel open probability, current amplitude, or other relevant parameters.

Protocol 2: Reconstitution of a Membrane Protein in diC8-PIP2-containing Nanodiscs

This protocol outlines the self-assembly method for incorporating a membrane protein into lipid nanodiscs containing diC8-PIP2.

Materials:

-

Purified membrane protein of interest solubilized in detergent (e.g., DDM, LDAO)

-

Membrane Scaffold Protein (MSP), e.g., MSP1D1 or MSP1E3D1

-

Primary lipid (e.g., POPC) and diC8-PIP2

-

Sodium cholate

-

Detergent removal system (e.g., Bio-Beads SM-2)

-

Size exclusion chromatography (SEC) system

Methodology:

-

Prepare a lipid mixture of the primary lipid and diC8-PIP2 at the desired molar ratio in chloroform.

-

Dry the lipid mixture under a stream of nitrogen and then under vacuum to form a thin lipid film.

-

Solubilize the lipid film in a buffer containing sodium cholate.

-

Mix the detergent-solubilized lipids, the purified membrane protein, and the Membrane Scaffold Protein at an optimized molar ratio.[20][22]

-

Incubate the mixture on ice to allow for the components to equilibrate.

-

Initiate self-assembly by removing the detergent using Bio-Beads. The removal of detergent drives the formation of nanodiscs.

-

Incubate the mixture with gentle agitation at 4°C for several hours to overnight.

-

Purify the assembled nanodiscs from empty nanodiscs and aggregated protein using size exclusion chromatography.

-

Analyze the fractions containing the protein-loaded nanodiscs by SDS-PAGE and other characterization methods.

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of molecules is crucial for understanding the mechanisms of PIP2 signaling and the experimental approaches to study them.

Caption: Overview of major PIP2 signaling pathways at the plasma membrane.

Caption: Experimental workflow for membrane protein reconstitution into diC8-PIP2-containing nanodiscs.

Conclusion

Dioctanoyl PIP2 has proven to be an indispensable tool for dissecting the complex and dynamic interactions between proteins and this vital signaling lipid. Its water solubility overcomes major technical hurdles, enabling a wide array of experimental approaches that have significantly advanced our understanding of PIP2-mediated cellular regulation. The continued application of diC8-PIP2 in concert with emerging biophysical and structural biology techniques will undoubtedly uncover further intricacies of lipid-protein interactions, paving the way for novel therapeutic strategies targeting these fundamental cellular processes.

References

- 1. PI(4,5)P2 diC8 - Echelon Biosciences [echelon-inc.com]

- 2. One lipid, multiple functions: how various pools of PI(4,5)P2 are created in the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PI(4,5)P2: signaling the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of PI(4,5)P2 in Vesicle Exocytosis and Membrane Fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PIP2 regulates psychostimulant behaviors through its interaction with a membrane protein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. scbt.com [scbt.com]

- 8. PIP2 is a necessary cofactor for ion channel function: How and why? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. caymanchem.com [caymanchem.com]

- 11. Phosphatidylinositol 4,5-bisphosphate (PIP2) and Ca2+ are both required to open the Cl− channel TMEM16A - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Decrease in PIP2–channel interactions is the final common mechanism involved in PKC- and arachidonic acid-mediated inhibitions of GABAB-activated K+ current - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. ruanlab.com [ruanlab.com]

- 16. A Soluble Fluorescent Binding Assay Reveals PIP2 Antagonism of TREK-1 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Soluble Fluorescent Binding Assay Reveals PIP2 Antagonism of TREK-1 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. PIP2-induced membrane binding of the vinculin tail competes with its other binding partners - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Reconstitution of Membrane Proteins into Nanodiscs for Single-Particle Electron Microscopy | Springer Nature Experiments [experiments.springernature.com]

- 20. Reconstitution of Membrane Proteins in Phospholipid Bilayer Nanodiscs - PMC [pmc.ncbi.nlm.nih.gov]

- 21. NANODISCS IN MEMBRANE BIOCHEMISTRY AND BIOPHYSICS - PMC [pmc.ncbi.nlm.nih.gov]

- 22. files.core.ac.uk [files.core.ac.uk]

The Pivotal Role of Short-Chain Phosphatidylinositol 4,5-Bisphosphate in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2), a minor yet vital phospholipid component of the inner leaflet of the plasma membrane, acts as a critical signaling hub in a myriad of cellular processes. Its functions are twofold: it serves as a precursor for the generation of second messengers like inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) through the action of phospholipase C (PLC), and it is a substrate for phosphoinositide 3-kinase (PI3K) to produce phosphatidylinositol 3,4,5-trisphosphate (PI(3,4,5)P3). Furthermore, intact PtdIns(4,5)P2 directly modulates the activity of a diverse array of proteins, including ion channels, components of the endo- and exocytic machinery, and regulators of the actin cytoskeleton.

To dissect the intricate roles of PtdIns(4,5)P2, researchers often employ synthetic, water-soluble, short-chain analogs, such as dioctanoyl-PtdIns(4,5)P2 (diC8-PtdIns(4,5)P2). These analogs offer the advantage of easier handling and delivery into cells or incorporation into model membrane systems, thereby enabling the precise manipulation and study of PtdIns(4,5)P2-dependent pathways. This technical guide provides an in-depth exploration of the cellular functions of short-chain PtdIns(4,5)P2, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows.

Core Cellular Functions of Short-Chain PtdIns(4,5)P2

Short-chain PtdIns(4,5)P2 recapitulates many of the functions of its long-chain counterpart, making it an invaluable tool for cellular and biochemical studies. Its primary roles can be categorized as follows:

-

Direct Protein Interaction and Allosteric Regulation: Short-chain PtdIns(4,5)P2 binds to specific domains on effector proteins, such as Pleckstrin Homology (PH) domains, leading to their recruitment to the membrane and/or allosteric activation. This interaction is crucial for the function of numerous proteins involved in signal transduction and membrane trafficking.

-

Modulation of Ion Channel and Transporter Activity: A wide range of ion channels and transporters are regulated by direct binding of PtdIns(4,5)P2. Short-chain analogs have been instrumental in demonstrating this dependence in reconstituted systems and excised membrane patches.

-

Regulation of Cytoskeletal Dynamics: PtdIns(4,5)P2 is a key regulator of actin polymerization and cytoskeletal organization through its interaction with proteins like N-WASP and the ERM (ezrin, radixin, moesin) family of proteins.

-

Control of Membrane Trafficking: Both endocytosis and exocytosis are heavily reliant on PtdIns(4,5)P2. It recruits and activates proteins essential for vesicle formation, fission, and fusion.

Quantitative Data: Protein-Lipid Interactions

The affinity of proteins for short-chain PtdIns(4,5)P2 is a critical determinant of their cellular function. The following table summarizes the dissociation constants (Kd) for the interaction of several proteins with diC8-PtdIns(4,5)P2, as determined by various biophysical methods.

| Protein Domain | Method | Kd (µM) | Reference |

| DOCK8 DHR-1 | Isothermal Titration Calorimetry (ITC) | 19.5 ± 3.7 | |

| Kir2.2 Channel | Planar Lipid Bilayer Electrophysiology | ~15 (EC50) | |

| ORP8 PH Domain | Förster Resonance Energy Transfer (FRET) | Higher affinity than for PI(4)P |

Note: The effective concentration of short-chain PtdIns(4,5)P2 in membrane-based assays can be influenced by its partitioning into the lipid bilayer. The critical micelle concentration (CMC) of diC8-PtdIns(4,5)P2 is approximately 1-2 µM in the absence of other lipids.

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of molecules is crucial for understanding cellular signaling. The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows involving short-chain PtdIns(4,5)P2.

Caption: Overview of major signaling pathways involving PtdIns(4,5)P2.

Caption: Workflow for Isothermal Titration Calorimetry (ITC) analysis.

Caption: Workflow for preparing liposomes containing short-chain PtdIns(4,5)P2.

Detailed Experimental Protocols

Protocol 1: Preparation of Large Unilamellar Vesicles (LUVs) Containing diC8-PtdIns(4,5)P2

This protocol describes the preparation of LUVs incorporating diC8-PtdIns(4,5)P2 using the extrusion method, suitable for various in vitro assays.

Materials:

-

Primary lipid (e.g., DOPC, POPC) in chloroform

-

diC8-PtdIns(4,5)P2 in chloroform/methanol/water

-

Glass vials

-

Rotary evaporator or nitrogen stream

-

Hydration buffer (e.g., 20 mM HEPES, 100 mM KCl, pH 7.4), filtered

-

Mini-extruder apparatus

-

Polycarbonate membranes (e.g., 100 nm pore size)

-

Syringes (e.g., 1 mL gas-tight)

Methodology:

-

Lipid Film Formation:

-

In a clean glass vial, combine the desired molar ratio of the primary lipid and diC8-PtdIns(4,5)P2 from their stock solutions. A common starting point is 1-5 mol% of diC8-PtdIns(4,5)P2.

-

Evaporate the organic solvent under a gentle stream of nitrogen gas or using a rotary evaporator to form a thin, even lipid film on the bottom and sides of the vial.

-

Place the vial under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Add the desired volume of pre-warmed (above the transition temperature of the primary lipid) hydration buffer to the lipid film to achieve the final desired lipid concentration (e.g., 1-5 mg/mL).

-

Vortex the vial vigorously for several minutes to resuspend the lipid film, forming multilamellar vesicles (MLVs). The suspension will appear milky.

-

-

Extrusion:

-

Assemble the mini-extruder according to the manufacturer's instructions with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

-

Load the MLV suspension into one of the syringes.

-

Pass the lipid suspension back and forth through the membrane for an odd number of passes (e.g., 11-21 times). This process will generate LUVs with a more uniform size distribution.

-

The final liposome (B1194612) suspension should appear translucent.

-

-

Storage:

-

Store the prepared LUVs at 4°C and use within a few days for optimal results.

-

Protocol 2: Isothermal Titration Calorimetry (ITC) for Protein-diC8-PtdIns(4,5)P2 Interaction

ITC is a powerful technique to directly measure the thermodynamic parameters of binding interactions in solution.

Materials:

-

Purified protein of interest, dialyzed into the experimental buffer

-

diC8-PtdIns(4,5)P2

-

Isothermal titration calorimeter

-

Degassing station

-

Experimental buffer (e.g., 20 mM HEPES, 100 mM KCl, pH 7.4)

Methodology:

-

Sample Preparation:

-

Prepare a solution of the purified protein in the experimental buffer at a concentration typically in the range of 10-100 µM.

-

Prepare a solution of diC8-PtdIns(4,5)P2 in the same buffer at a concentration 10-20 times higher than the protein concentration. Ensure the final concentration is below the CMC to study monomeric binding.

-

Thoroughly degas both the protein and lipid solutions immediately before the experiment.

-

-

ITC Experiment Setup:

-

Load the protein solution into the sample cell of the calorimeter.

-

Load the diC8-PtdIns(4,5)P2 solution into the injection syringe.

-

Set the experimental parameters, including the cell temperature, stirring speed, injection volume, and spacing between injections.

-

-

Titration:

-

Perform an initial small injection to account for dilution effects, followed by a series of injections of the diC8-PtdIns(4,5)P2 solution into the protein solution.

-

The instrument will measure the heat change associated with each injection.

-

-

Data Analysis:

-

Integrate the raw data to obtain the heat change per injection.

-

Plot the heat change against the molar ratio of lipid to protein to generate a binding isotherm.

-

Fit the binding isotherm to an appropriate binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n). The binding entropy (ΔS) can then be calculated.

-

Protocol 3: In Vitro Actin Polymerization Assay

This protocol outlines a method to assess the effect of short-chain PtdIns(4,5)P2 on actin polymerization using pyrene-labeled actin.

Materials:

-

Pyrene-labeled actin monomers

-

Unlabeled actin monomers

-

Actin polymerization buffer (e.g., 5 mM Tris-HCl pH 7.5, 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT)

-

Polymerization-inducing salt solution (e.g., 20x stock of 1 M KCl, 40 mM MgCl2)

-

LUVs containing diC8-PtdIns(4,5)P2 (prepared as in Protocol 1)

-

Control LUVs (without diC8-PtdIns(4,5)P2)

-

Actin-binding protein of interest (optional)

-

Fluorescence spectrophotometer or plate reader

Methodology:

-

Prepare Actin Monomers:

-

On ice, mix pyrene-labeled and unlabeled actin monomers to achieve 5-10% labeling. Keep the actin in G-buffer (actin polymerization buffer without salts) to prevent spontaneous polymerization.

-

-

Set up the Reaction:

-

In a fluorescence cuvette or a well of a microplate, combine the actin polymerization buffer, the actin monomer mix, and the protein of interest (if applicable).

-

Add the LUVs containing diC8-PtdIns(4,5)P2 or control LUVs.

-

-

Initiate Polymerization:

-

Initiate actin polymerization by adding the polymerization-inducing salt solution to the reaction mixture.

-

-

Monitor Fluorescence:

-

Immediately begin monitoring the increase in pyrene (B120774) fluorescence over time using a fluorescence spectrophotometer (Excitation: ~365 nm, Emission: ~407 nm). The increase in fluorescence corresponds to the incorporation of pyrene-actin monomers into growing filaments.

-

-

Data Analysis:

-

Plot fluorescence intensity as a function of time.

-

Compare the polymerization rates (the slope of the linear phase of the curve) in the presence and absence of diC8-PtdIns(4,5)P2-containing liposomes to determine the effect of the lipid on actin polymerization.

-

Conclusion

Short-chain PtdIns(4,5)P2 is an indispensable tool for elucidating the complex cellular functions of this critical signaling lipid. Its water solubility and ease of use in a variety of in vitro and cellular systems have provided invaluable insights into PtdIns(4,5)P2-mediated regulation of ion channels, cytoskeletal dynamics, and membrane trafficking. The quantitative data, signaling pathway diagrams, and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers, scientists, and drug development professionals seeking to explore and manipulate these fundamental cellular processes. As our understanding of the spatiotemporal organization of PtdIns(4,5)P2 in cellular membranes continues to grow, the use of short-chain analogs will undoubtedly remain a cornerstone of research in this dynamic field.

An In-depth Technical Guide to the Metabolism of Phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2 or PIP2) is a low-abundance phospholipid, predominantly found in the inner leaflet of the plasma membrane, that plays a critical role in a vast array of cellular processes.[1] It functions as a key signaling molecule, a precursor to second messengers, and a regulator of membrane dynamics and ion channels. This guide provides a detailed overview of the core aspects of PtdIns(4,5)P2 metabolism, with a special focus on the synthetic derivative, PtdIns-(4,5)-P2 (1,2-dioctanoyl), a valuable tool in phosphoinositide research.

The Central Role of PtdIns(4,5)P2 in Cellular Function

PtdIns(4,5)P2 is a central hub in cellular signaling, orchestrating a multitude of events. Its functions can be broadly categorized as:

-

A Precursor to Second Messengers: PtdIns(4,5)P2 is the substrate for two major signaling enzymes:

-